(3S)-3-(5-bromopyridin-3-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
(3S)-3-(5-bromopyridin-3-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound that features a bromopyridine moiety and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(5-bromopyridin-3-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Bromination of Pyridine: The initial step involves the bromination of pyridine to introduce the bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Propanoic Acid Moiety: The next step involves the formation of the propanoic acid moiety through a series of reactions, including alkylation and oxidation.
Introduction of the Fmoc Protecting Group: The final step involves the introduction of the Fmoc protecting group to the amino group of the propanoic acid derivative. This is typically done using Fmoc-Cl in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(5-bromopyridin-3-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the propanoic acid moiety.
Deprotection Reactions: The Fmoc protecting group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a solvent such as dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Deprotection Reactions: Piperidine in DMF is commonly used for Fmoc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while deprotection reactions yield the free amino acid derivative.
Scientific Research Applications
(3S)-3-(5-bromopyridin-3-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-(5-bromopyridin-3-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of specific enzymes. The bromopyridine moiety can interact with molecular targets through halogen bonding, while the Fmoc group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(5-chloropyridin-3-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
(3S)-3-(5-fluoropyridin-3-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (3S)-3-(5-bromopyridin-3-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can influence its reactivity and interactions with other molecules, making it unique compared to its chlorinated and fluorinated analogs. The bromine atom can participate in halogen bonding, which can be advantageous in certain applications.
Properties
IUPAC Name |
(3S)-3-(5-bromopyridin-3-yl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O4/c24-15-9-14(11-25-12-15)21(10-22(27)28)26-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11-12,20-21H,10,13H2,(H,26,29)(H,27,28)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMDVXSMGFPBMD-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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